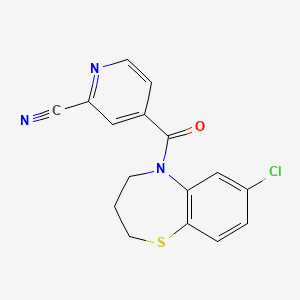

4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile

Description

“4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile” is a heterocyclic compound featuring a benzothiazepine core fused with a pyridine-carbonitrile moiety. The benzothiazepine ring system contains a sulfur atom at position 1 and a chlorine substituent at position 7, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name |

4-(7-chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c17-12-2-3-15-14(9-12)20(6-1-7-22-15)16(21)11-4-5-19-13(8-11)10-18/h2-5,8-9H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFRSJIZELSLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C(C=CC(=C2)Cl)SC1)C(=O)C3=CC(=NC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the construction of the benzothiazepine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional and structural similarities with several heterocyclic carbonitriles (Table 1). Key comparisons include:

Table 1: Structural Comparison of Heterocyclic Carbonitriles

- Heteroatom Influence : The target compound’s sulfur atom (vs. oxygen in benzoxazine ) increases lipophilicity and may alter conformational flexibility compared to oxygen-containing analogues.

Physicochemical Properties

Table 2: Physical and Spectral Properties

- Melting Points: The target compound’s melting point is unreported, but analogues with cyano groups (e.g., 213–215°C for compound 11b ) suggest moderate thermal stability.

- Spectral Data: The cyano group’s IR absorption (~2220 cm⁻¹) is consistent across analogues, while NMR data (e.g., aromatic proton shifts in compound 11b ) highlight electronic differences due to substituents.

Biological Activity

4-(7-Chloro-3,4-dihydro-2H-1,5-benzothiazepine-5-carbonyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 314.79 g/mol. The structure features a benzothiazepine core which is known for its pharmacological versatility.

1. Antidiabetic Activity

Recent studies have indicated that derivatives of benzothiazepines exhibit significant antidiabetic properties. For instance, a series of compounds similar to this compound demonstrated potent inhibition of the α-glucosidase enzyme. The most active derivative showed an IC50 value of , significantly outperforming the standard drug Acarbose (IC50 = ) .

| Compound | IC50 Value (μM) | Activity Level |

|---|---|---|

| 2B | 2.62 ± 0.30 | High |

| 11B | 10.11 ± 0.84 | Moderate |

| Acarbose | 37.38 ± 1.37 | Standard |

2. Antimicrobial Activity

The compound's mechanism of action involves the inhibition of bacterial enzymes, which contributes to its antimicrobial properties. Studies have shown that related benzothiazepine derivatives possess activity against various pathogens, indicating potential for the development of new antibiotics .

3. Anticancer Properties

Benzothiazepines have been reported to induce apoptosis in cancer cells through various pathways. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460 with IC50 values ranging from to . This suggests that the compound may be a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in glucose metabolism and bacterial survival.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of benzothiazepine derivatives:

- Diabetes Management : A study evaluated a series of benzothiazepines for their ability to lower blood glucose levels in diabetic models, demonstrating significant reductions comparable to established antidiabetic drugs .

- Cancer Treatment : Research on benzothiazepine derivatives showed promising results in inhibiting tumor growth in animal models, suggesting potential for clinical applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.